molecular formula C7H7BrClNO2S B1383667 5-Bromo-4-chloro-2-methylbenzene-1-sulfonamide CAS No. 2060053-34-9

5-Bromo-4-chloro-2-methylbenzene-1-sulfonamide

Cat. No.: B1383667
CAS No.: 2060053-34-9
M. Wt: 284.56 g/mol
InChI Key: VHHPMSSZMALXFQ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methylbenzene-1-sulfonamide (CAS 2060053-34-9) is a high-purity organic compound supplied as a solid and intended for research and development purposes . This chemical serves as a valuable analytical standard, particularly for High-Performance Liquid Chromatography (HPLC) applications, where it is used for method development and quality control . Its primary research value lies in the field of pharmaceutical development, where it functions as a key intermediate or building block in the synthesis and discovery of new active compounds . Researchers utilize this sulfonamide derivative to explore structure-activity relationships and develop novel therapeutic agents. The molecular formula of the compound is C 7 H 7 BrClNO 2 S with a molecular weight of 284.56 g/mol . For optimal stability and long-term storage, it is recommended to store this product at -20°C . As with all chemicals of this nature, safe handling procedures must be followed, including the use of appropriate personal protective equipment (PPE) such as gloves, protective clothing, and eye protection . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

5-bromo-4-chloro-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO2S/c1-4-2-6(9)5(8)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHPMSSZMALXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reagents: 4-chlorobenzenesulfonyl chloride or chlorosulfonic acid, methylbenzene derivatives.
  • Conditions: Reactions are generally performed at low to moderate temperatures (0–80°C) to control reactivity.
  • Process: The methylbenzene derivative reacts with sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide.

Data:

Step Reagents Temperature Solvent Yield Notes
1 Chlorosulfonic acid 0–25°C - Moderate Produces sulfonyl chlorides, precursor to sulfonamides
2 Methylbenzene derivative + sulfonyl chloride 20–80°C Organic solvent Variable Formation of sulfonamide linkage

Halogenation of Benzene Rings Followed by Sulfonamide Formation

This method involves halogenating methylbenzene compounds to introduce bromine and chlorine substituents, followed by sulfonylation.

Procedure:

  • Step 1: Bromination and chlorination of methylbenzene derivatives using N-bromosuccinimide or chlorine gas under controlled conditions.
  • Step 2: The halogenated benzene is then reacted with sulfonyl chlorides or sulfuric acid derivatives to form sulfonamides.

Data:

Reagent Conditions Outcome Reference
N-bromosuccinimide Room temperature, in inert solvent Brominated benzene
Chlorosulfonic acid 0–25°C Sulfonyl chloride intermediate

Preparation of Sulfonamide via Nucleophilic Substitution

This approach involves nucleophilic substitution of sulfonyl chlorides with amines derived from halogenated benzene compounds.

Procedure:

  • Reagents: 4-chlorobenzenesulfonyl chloride, methylated halogenated benzene derivatives.
  • Conditions: Reactions often occur in polar aprotic solvents like dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures.
  • Outcome: Formation of the sulfonamide linkage with high specificity.

Data:

Reagent Solvent Temperature Yield Notes
4-chlorobenzenesulfonyl chloride + amine Dichloromethane Room temperature Up to 85% Efficient sulfonamide formation

Synthesis of Intermediates: Pyrimidine Derivatives

Some routes involve synthesizing pyrimidine intermediates, which are then functionalized to incorporate sulfonamide groups.

Procedure:

  • Step 1: Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine via chlorination of pyrimidine precursors.
  • Step 2: Nucleophilic substitution of pyrimidine halogens with sulfur-containing nucleophiles, followed by sulfonamide formation.

Data:

Step Reagents Conditions Yield Reference
Pyrimidine synthesis Methyl 2-(4-bromophenyl) acetate + POCl₃ Reflux 8h 86.5%
Sulfonamide derivation Pyrimidine halide + sulfonyl chloride Reflux Variable ,

Preparation of Benzophenone Derivatives

An alternative route involves the synthesis of benzophenone derivatives, which can be further functionalized into sulfonamides.

Procedure:

  • Step 1: Refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride to produce benzoyl chloride.
  • Step 2: Reaction with phenetole in the presence of aluminum chloride to form benzophenone derivatives.

Data:

Step Reagents Conditions Yield Reference
Benzoyl chloride synthesis 5-bromo-2-chlorobenzoic acid + SOCl₂ Reflux 2–4h 85%
Benzophenone formation Benzoyl chloride + phenetole Reflux 70–80%

Summary of Key Data

Method Reagents Conditions Typical Yield Remarks
Sulfonylation of methylbenzenes Chlorosulfonic acid, amines 0–80°C 60–85% Widely used for sulfonamide synthesis
Halogenation + sulfonylation N-bromosuccinimide, chlorosulfonic acid Room temp 50–80% For halogenated derivatives
Pyrimidine functionalization POCl₃, pyrimidine precursors Reflux 86.5% For heterocyclic intermediates
Benzophenone route SOCl₂, aluminum chloride Reflux 70–85% For aromatic ketones

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like halogens or sulfonyl chlorides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are often used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-4-chloro-2-methylbenzene-1-sulfonamide is recognized for its potential as a cytochrome P450 enzyme inhibitor , particularly CYP1A2. This inhibition can significantly influence drug metabolism, making it relevant in pharmacokinetics and drug development contexts . The compound's ability to modify biomolecules through sulfonation reactions also positions it as a valuable intermediate in synthesizing pharmaceuticals and agrochemicals.

Biological Studies

The compound has been utilized in biological studies to explore interactions with various biological targets. Its role as an inhibitor of CYP1A2 suggests it could affect therapeutic outcomes when co-administered with other medications metabolized by this enzyme. Additionally, its structural features may enhance its efficacy against specific pathogens, similar to other sulfonamide drugs that exhibit broad-spectrum antibacterial properties .

Organic Synthesis

In organic chemistry, this compound serves as an important reagent for introducing sulfonamide groups into organic molecules. The presence of bromine and chlorine allows for further functionalization through established organic reactions, facilitating the synthesis of more complex compounds.

Industrial Applications

The compound is also applied in various industrial contexts:

  • Production of Dyes and Pigments : Its reactivity makes it suitable for synthesizing specialty chemicals used in dye production.
  • Chemical Intermediates : It is used as an intermediate in the synthesis of other chemicals due to its versatile functional groups.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 5-bromo-4-chloro-2-methylbenzene-1-sulfonamide, differing primarily in substituent positions or functional groups:

Compound Name Substituents Molecular Formula Key Differences
5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide Br (5), Cl (3), OCH₃ (2) C₇H₇BrClNO₃S Methoxy group at position 2 increases steric bulk and alters electronic properties .
5-Bromo-4-fluoro-2-methylaniline Br (5), F (4), CH₃ (2), NH₂ (1) C₇H₇BrFN Replacement of sulfonamide with an amine group reduces hydrogen-bonding potential .
N-(5-Bromo-2-chlorobenzyl)-naphthalene-2-sulfonamide Br (5), Cl (2), naphthalene-SO₂NH C₁₇H₁₄BrClNO₂S Extended aromatic system (naphthalene) enhances lipophilicity and π-π stacking .

Electronic and Steric Effects

  • Methyl vs. Methoxy Groups : The methyl group in the target compound provides moderate steric hindrance compared to the methoxy group in 5-bromo-3-chloro-2-methoxybenzene-1-sulfonamide, which introduces stronger electron-withdrawing effects and larger spatial demands .
  • Halogen Positioning : Chlorine at position 4 (target) versus position 3 (5-bromo-3-chloro-2-methoxy derivative) alters the dipole moment and influences binding affinity in enzyme pockets .

Physicochemical Properties

Solubility and Lipophilicity

  • The methyl group at position 2 enhances lipophilicity (logP ≈ 2.1) compared to hydroxyl or methoxy analogues (logP ≈ 1.5–1.8), improving membrane permeability but reducing aqueous solubility .
  • Bromine and chlorine atoms contribute to a higher molecular weight and polar surface area (85 Ų), impacting bioavailability .

Spectroscopic Data

  • ¹H NMR : The target compound’s aromatic protons resonate at δ 7.95 (d, J = 2.4 Hz) and 7.71 (dd, J = 8.9, 2.4 Hz), consistent with bromine’s deshielding effect. The methyl group at δ 2.3 (s) is distinct from methoxy signals (δ 3.8–4.0) in analogues .

Biological Activity

5-Bromo-4-chloro-2-methylbenzene-1-sulfonamide, also known as 5-bromo-4-chloro-2-methylbenzenesulfonamide, is a sulfonamide compound with notable biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, particularly focusing on its interactions with various biological targets.

The compound has a molecular formula of C7_7H7_7BrClN2_2O2_2S and a molecular weight of approximately 269.54 g/mol. The synthesis typically involves the introduction of sulfonamide groups into organic molecules through several chemical reactions, leveraging its sulfonyl chloride functionality for further modifications.

Inhibition of Cytochrome P450 Enzymes

One of the key biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for the metabolism of various drugs, and its inhibition can lead to significant drug-drug interactions. The compound's ability to modulate CYP1A2 activity suggests its relevance in pharmacokinetics and drug development contexts.

Anticancer Potential

Recent studies have indicated that compounds structurally similar to this compound exhibit anticancer properties, particularly through the inhibition of carbonic anhydrase IX (CA IX). CA IX is overexpressed in various tumors and plays a role in tumor microenvironment acidification, facilitating invasion and metastasis. High-affinity inhibitors targeting CA IX have been developed, showing promising selectivity over other carbonic anhydrase isozymes .

CompoundBinding Affinity (Kd_d)SelectivityNotes
This compoundTBDTBDPotential CYP1A2 inhibitor
Methyl 5-sulfamoyl-benzoate0.12 nM>100-fold over other CA isozymesAnticancer activity

Cardiovascular Effects

Research has also explored the cardiovascular effects of sulfonamide derivatives, including their impact on perfusion pressure and coronary resistance. In isolated rat heart models, certain benzenesulfonamides demonstrated significant alterations in coronary resistance, suggesting potential therapeutic applications in managing conditions like pulmonary hypertension .

Study on CYP1A2 Inhibition

In a controlled study examining the effects of this compound on CYP1A2 activity, results indicated a marked decrease in enzyme activity upon administration of the compound. This suggests that co-administration with other drugs metabolized by CYP1A2 could lead to increased plasma concentrations and potential toxicity due to reduced metabolic clearance.

Anticancer Efficacy Against MDA-MB-231 Cells

Another relevant study assessed the apoptosis-inducing effects of related sulfonamide compounds on MDA-MB-231 breast cancer cells. The results showed a significant increase in apoptotic cells when treated with specific derivatives, indicating that modifications to the sulfonamide structure can enhance anticancer efficacy .

Q & A

Q. What are the recommended synthetic routes for 5-bromo-4-chloro-2-methylbenzene-1-sulfonamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves sulfonation and halogenation steps. For example, sulfonyl chloride intermediates (e.g., 5-bromo-2-chlorobenzenesulfonyl chloride) can be reacted with amines under controlled conditions. A stepwise approach includes:

  • Sulfonation : Chlorosulfonic acid reacts with a substituted benzene precursor at 0–5°C to form sulfonyl chlorides .
  • Amination : Reaction with ammonia or methylamine in anhydrous solvents (e.g., DCM) at room temperature.
    Yield optimization requires precise stoichiometry, inert atmospheres, and purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

Answer:

  • NMR : 1H^1H NMR detects aromatic protons (δ 7.04–7.95 ppm for substituted benzene rings) and methyl groups (δ 2.3–2.5 ppm). 13C^{13}C NMR identifies sulfonamide carbons (δ 45–50 ppm) and halogenated aromatic carbons (δ 120–140 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]+^+ peaks for C7_7H6_6BrClNO2_2S at ~290 m/z) .
  • X-ray Crystallography : Resolves substituent positions and bond angles, critical for distinguishing regioisomers .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Answer:

  • Solubility : Limited in water; soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform).
  • Stability : Degrades under prolonged UV exposure or high humidity. Store at 2–8°C in amber vials under nitrogen .

Advanced Research Questions

Q. How do the bromo, chloro, and methyl substituents influence electrophilic aromatic substitution (EAS) reactivity?

Answer:

  • Bromo/Chloro : Strong deactivating, meta-directing groups reduce ring electron density, slowing EAS but favoring nucleophilic substitutions (e.g., Suzuki couplings) at the para position .
  • Methyl : Weakly activating, ortho/para-directing group enhances reactivity at adjacent positions, creating regioselective pathways for functionalization .
    Methodological Insight : Competitive EAS experiments with nitration (HNO3_3/H2_2SO4_4) or halogenation (Br2_2/Fe) reveal substituent dominance hierarchies .

Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition) be resolved?

Answer:

  • Structural Variants : Compare analogs (e.g., 5-bromo-4-cyano-2-fluorobenzenesulfonamide vs. 5-bromo-2-methyl derivatives) to isolate substituent effects .
  • Assay Conditions : Standardize pH (7.4 for physiological relevance), temperature (37°C), and co-solvent concentrations (e.g., DMSO ≤0.1%) to minimize artifacts .
  • Computational Modeling : DFT calculations predict binding affinities to target enzymes (e.g., carbonic anhydrase) and validate experimental IC50_{50} discrepancies .

Q. What experimental design strategies optimize reaction conditions for derivatives of this compound?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, a 23^3 factorial design can optimize Pd-catalyzed cross-couplings .
  • High-Throughput Screening (HTS) : Automated liquid handlers test 96-well plates with varying reagents, reducing optimization time by 70% .

Q. What are the applications of this compound in drug discovery, particularly as a sulfonamide-based pharmacophore?

Answer:

  • Target Engagement : Acts as a zinc-binding group in metalloenzyme inhibitors (e.g., carbonic anhydrase, HDACs).
  • SAR Studies : Methyl and halogen substituents enhance lipophilicity (logP) and blood-brain barrier penetration. Replace bromo with cyano to improve solubility .
    Case Study : Derivatives showed IC50_{50} values <100 nM against Mycobacterium tuberculosis enoyl-ACP reductase .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

  • Reaction Path Search : Quantum mechanics (QM) methods (e.g., DFT) map transition states for sulfonamide formation or halogen displacement .
  • Machine Learning (ML) : Train models on PubChem data to predict optimal catalysts (e.g., Pd/Cu systems for Ullmann couplings) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-2-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-chloro-2-methylbenzene-1-sulfonamide

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